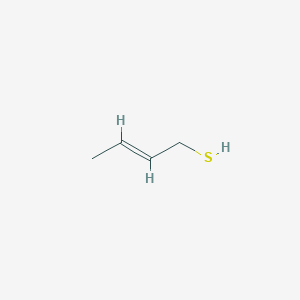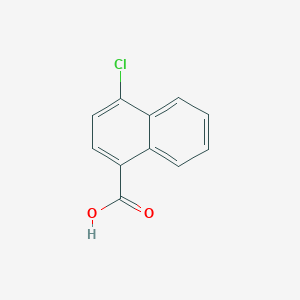![molecular formula C5H9N B042858 6-Azabicyclo[3.1.0]hexane CAS No. 285-63-2](/img/structure/B42858.png)
6-Azabicyclo[3.1.0]hexane
Übersicht
Beschreibung
6-Azabicyclo[3.1.0]hexane is an important class of nitrogen-containing heterocycles that have been found to be key structural features in a wide range of biologically active natural products, drugs, and agrochemicals .
Synthesis Analysis
The synthesis of 6-Azabicyclo[3.1.0]hexane derivatives has made significant progress since 2010, with some novel, efficient, and green methods developed using various transition-metal-catalyzed and transition-metal-free catalytic systems from acyclic or cyclic substrates . An innovative approach that utilizes intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis and the Gabriel synthesis has been developed for the synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane .Molecular Structure Analysis
The molecular structure of 6-Azabicyclo[3.1.0]hexane features an epoxide-O atom fused to a pyrrolidyl ring, the latter having an envelope conformation with the N atom being the flap .Chemical Reactions Analysis
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives has made spectacular progress in recent decades, with various transition-metal-catalyzed and transition-metal-free catalytic systems being developed .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Azabicyclo[3.1.0]hexane derivatives can vary. For example, 6,6-dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride has a molecular weight of 147.64 g/mol .Wissenschaftliche Forschungsanwendungen
Antiviral Medications
6,6-DMABH is a crucial component in several antiviral medications . It’s used as a key raw material in the synthesis of these drugs .
Boceprevir: Boceprevir is a well-known protease inhibitor for the hepatitis C virus . The production of boceprevir involves the use of 6,6-DMABH .
PF-07321332: PF-07321332 is an oral medication used for the treatment of COVID-19 . The synthesis of PF-07321332 also involves the use of 6,6-DMABH .
Efficient Synthesis
To enable more efficient synthesis of 6,6-DMABH, an innovative approach has been developed that utilizes intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis and the Gabriel synthesis . This method has enabled the synthesis of 6,6-DMABH from 3-methyl-2-butenol in seven distinct steps, yielding a total of 28% .
Heterocyclic Scaffolds
Heterocyclic scaffolds containing nitrogen are commonly found as the central structures in numerous active pharmaceuticals and natural products . 6,6-DMABH is a crucial pharmaceutical intermediate and a key raw material used in the synthesis of these drugs .
Potential Antiviral Drug against SARS-CoV-2
The molecular docking and molecular dynamic results have revealed that the derivatives of 6,6-DMABH have the potential to act as an antiviral drug against SARS-CoV-2 . These derivatives can be considered for in vitro and in vivo analyses .
Wirkmechanismus
Target of Action
6-Azabicyclo[3.1.0]hexane, also known as 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane (6,6-DMABH), is a crucial component in several antiviral medications . It plays a key role in the production of boceprevir , a well-known protease inhibitor for the hepatitis C virus . Additionally, it plays a crucial role in the synthesis of pf-07321332 , an oral medication used for the treatment of COVID-19 .
Result of Action
The result of 6-Azabicyclo[3.1.0]hexane’s action is the inhibition of viral replication, as evidenced by its use in antiviral medications . By inhibiting viral proteins, it prevents the virus from replicating within host cells, thereby helping to control the infection.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-azabicyclo[3.1.0]hexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c1-2-4-5(3-1)6-4/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXVYUZDVBWITQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595150 | |
| Record name | 6-Azabicyclo[3.1.0]hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Azabicyclo[3.1.0]hexane | |
CAS RN |
285-63-2 | |
| Record name | 6-Azabicyclo[3.1.0]hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-azabicyclo[3.1.0]hexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 6-Azabicyclo[3.1.0]hexane synthesized?
A1: Several synthetic routes have been explored for the preparation of 6-Azabicyclo[3.1.0]hexane derivatives. A common strategy involves the reaction of nitrenes with strained olefins, specifically cyclopentenes. For example, oxidizing N-aminophthalimide or 3-amino-2-methyl-4-quinazolone with lead tetraacetate in the presence of substituted cyclopentenes yields various 6-Azabicyclo[3.1.0]hexane derivatives. [, ] Another approach utilizes the high-pressure promoted cycloaddition reaction of azides to aziridine-containing bicyclo[3.1.0]hexane (ABH). [, ]
Q2: What is the significance of the stereochemistry in 6-Azabicyclo[3.1.0]hexane derivatives?
A2: The stereochemistry of substituents on the 6-Azabicyclo[3.1.0]hexane ring system plays a crucial role in its reactivity and potential biological activity. For instance, the ring opening of 2-benzyloxymethyl-6-azabicyclo[3.1.0]hexane with nucleophiles occurs regioselectively, leading to the formation of specific isomers of 2-aminocyclopentanecarboxylic acid (ACPC) derivatives. This stereoselectivity is essential for incorporating these derivatives into short 12-helical β-peptides. []
Q3: What does the crystal structure reveal about the conformation of 6-Azabicyclo[3.1.0]hexane?
A3: X-ray crystallographic studies have provided valuable insights into the three-dimensional structure of 6-Azabicyclo[3.1.0]hexane derivatives. In the case of 6-(p-bromobenzoyl)-6-azabicyclo[3.1.0]hexane, the aziridine ring is found to be cis-fused to the cyclopentane ring, adopting a boat conformation. [] Similarly, the crystal structure of 6-(p-iodobenzenesulfonyl)-3-oxa-6-azabicyclo[3.1.0]hexane reveals a cis-fused aziridine ring to the oxacyclopentane ring, with the bicyclic system also existing in a boat conformation. []
Q4: What are the potential applications of 6-Azabicyclo[3.1.0]hexane derivatives beyond biological activity?
A6: The unique reactivity of the 6-Azabicyclo[3.1.0]hexane framework makes it a valuable building block for synthetic organic chemistry. For example, 6-tosyl-3-oxa-6-azabicyclo[3.1.0]hexane has been utilized as a reagent in the preparation of unsaturated and alkynyl 1,2-amino alcohols. [] The strained nature of the bicyclic system can be exploited to access a variety of functionalized cyclopentane derivatives.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate](/img/structure/B42776.png)
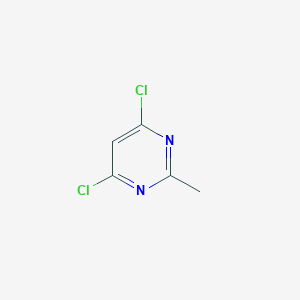


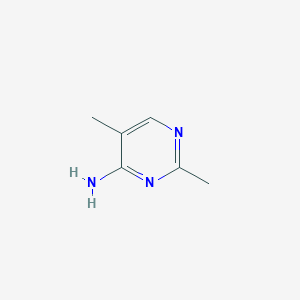
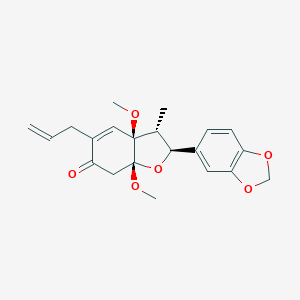
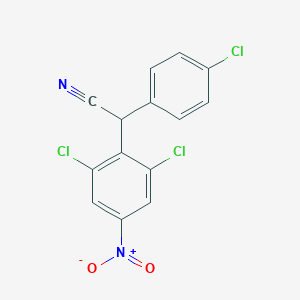
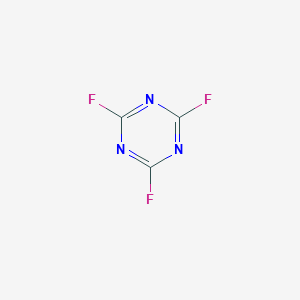
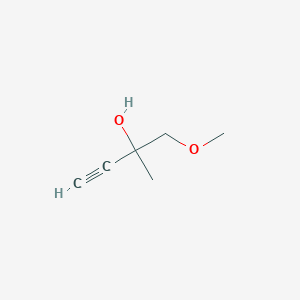
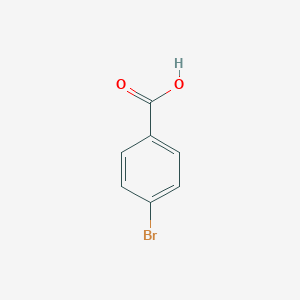

![(2R)-2-[(R)-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethenyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B42811.png)
